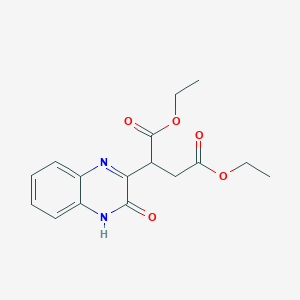
diethyl 2-(3-oxo-4H-quinoxalin-2-yl)butanedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl 2-(3-oxo-4H-quinoxalin-2-yl)butanedioate is a complex organic compound that belongs to the quinoxaline family Quinoxalines are nitrogen-containing heterocyclic compounds known for their diverse biological activities and chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 2-(3-oxo-4H-quinoxalin-2-yl)butanedioate typically involves the condensation of o-phenylenediamine with diethyl oxalate, followed by cyclization and functionalization steps. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acetic acid or sulfuric acid to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reactants are mixed under controlled temperatures and pressures. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Diethyl 2-(3-oxo-4H-quinoxalin-2-yl)butanedioate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline derivatives with different oxidation states.
Reduction: Reduction reactions can convert the quinoxaline core to dihydroquinoxaline derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted quinoxalines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions include various quinoxaline derivatives with different functional groups, which can be further utilized in pharmaceutical and industrial applications.
Scientific Research Applications
Diethyl 2-(3-oxo-4H-quinoxalin-2-yl)butanedioate has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex quinoxaline derivatives.
Biology: The compound exhibits significant biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It is explored for its potential use in drug development, particularly for treating infectious diseases and cancer.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of diethyl 2-(3-oxo-4H-quinoxalin-2-yl)butanedioate involves its interaction with various molecular targets and pathways. The quinoxaline core can intercalate with DNA, inhibiting the replication of cancer cells. Additionally, the compound can inhibit specific enzymes and receptors, leading to its antimicrobial and antiviral effects.
Comparison with Similar Compounds
Similar Compounds
Quinoxaline: The parent compound with a simpler structure.
Dihydroquinoxaline: A reduced form of quinoxaline with different biological activities.
Quinazoline: An isomeric compound with similar chemical properties but different biological activities.
Uniqueness
Diethyl 2-(3-oxo-4H-quinoxalin-2-yl)butanedioate is unique due to its specific functional groups that enhance its reactivity and potential applications. Its ability to undergo various chemical reactions and its significant biological activities make it a valuable compound in scientific research and industrial applications.
Properties
CAS No. |
1501-74-2 |
|---|---|
Molecular Formula |
C16H18N2O5 |
Molecular Weight |
318.32 g/mol |
IUPAC Name |
diethyl 2-(3-oxo-4H-quinoxalin-2-yl)butanedioate |
InChI |
InChI=1S/C16H18N2O5/c1-3-22-13(19)9-10(16(21)23-4-2)14-15(20)18-12-8-6-5-7-11(12)17-14/h5-8,10H,3-4,9H2,1-2H3,(H,18,20) |
InChI Key |
RDYOCMZDJUDWJE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(C1=NC2=CC=CC=C2NC1=O)C(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















